molecular formula C10H13NS B12091297 Benzenecarbothioamide, N,N,4-trimethyl- CAS No. 15563-47-0

Benzenecarbothioamide, N,N,4-trimethyl-

Cat. No.: B12091297
CAS No.: 15563-47-0
M. Wt: 179.28 g/mol
InChI Key: WZADGDPHGLPABW-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N,N,4-trimethyl- (CAS: Not explicitly provided in evidence; structural analogs discussed in ) is a thiourea derivative characterized by a benzene ring substituted with a thioamide (-C(=S)NH-) group and three methyl groups at the N,N, and 4-positions. This compound is notable for its role in coordination chemistry, where the sulfur and nitrogen atoms act as ligands for metal complexes. For example, in , a related benzenecarbothioamide derivative forms an octahedral complex with tungsten pentacarbonyl, stabilized by hydrogen bonding (N–H⋯O, C–H⋯O) and van der Waals interactions . The trimethyl substitution likely enhances steric effects and electronic properties, influencing its reactivity and binding affinity in metalloorganic applications.

Properties

CAS No.

15563-47-0

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

N,N,4-trimethylbenzenecarbothioamide

InChI

InChI=1S/C10H13NS/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3

InChI Key

WZADGDPHGLPABW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N,N,4-trimethyl- typically involves the reaction of N-aryl or N-alkylamide with aldehyde and elemental sulfur in water. This reaction is mediated by mixed bases and does not require the addition of external oxidants . The reaction conditions are mild, and the process avoids the use of large excesses of amides.

Industrial Production Methods

While specific industrial production methods for Benzenecarbothioamide, N,N,4-trimethyl- are not extensively documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of water as a solvent and the avoidance of external oxidants make the process environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N,N,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, N,N,4-trimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N,N,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of benzenecarbothioamide, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Benzenecarbothioamide, 4-methoxy-N-(1-phenylethyl)- 4-methoxy, N-(1-phenylethyl) C₁₆H₁₇NOS 271.38 Enhanced solubility due to methoxy group; chiral center from phenylethyl group
Benzenecarbothioamide, N-(4-bromophenyl)- N-(4-bromophenyl) C₁₃H₁₀BrNS 292.20 Bromine increases molecular weight and potential halogen bonding capacity
Benzenecarbothioamide, 3-chloro-N,N-dimethyl- 3-chloro, N,N-dimethyl C₉H₁₀ClNS 199.70 Chlorine substituent enhances electronegativity; dimethyl groups reduce steric hindrance
Benzenecarbothioamide, N,N'-1,3-phenylenebis Bis-thioamide linked via 1,3-phenylene C₂₀H₁₆N₂S₂ 348.48 Extended conjugation and potential for multidentate ligand behavior

Key Observations :

  • Electronic Effects : Methoxy () and chloro () groups alter electron density, affecting coordination strength with metals.
  • Steric Effects : Bulky substituents like phenylethyl () or bromophenyl () may hinder ligand-metal binding compared to smaller methyl groups.
  • Biological Activity : Thiourea derivatives with methoxy groups () are often explored for bioactivity due to similarities with thionucleosides .

Physicochemical Properties

  • Solubility: Methoxy-substituted derivatives () exhibit higher polarity and solubility in organic solvents compared to nonpolar methyl or bromine-substituted analogs.
  • Thermal Stability : Dimethyl and trimethyl substitutions () likely improve thermal stability due to reduced hydrogen-bonding capacity compared to primary thioamides.

Spectroscopic Data

  • IR Spectroscopy : Thioamide (-C(=S)NH-) groups show characteristic stretching bands at ~1250 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N–H), as observed in sulfonamide analogs () .
  • Mass Spectrometry : Molecular ion peaks for N,N,4-trimethylbenzenecarbothioamide analogs would align with molecular weights ~199–348 Da, consistent with , and 13 .

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